molecular formula C10H14O3 B2974934 alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid CAS No. 83994-34-7

alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid

Cat. No.: B2974934
CAS No.: 83994-34-7
M. Wt: 182.219
InChI Key: WBPNIFAWLPCWGX-UHFFFAOYSA-N
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Description

alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid, also referred to as carvonic acid, is a monoterpenoid compound identified as a primary metabolite of both S-(+)- and R-(-)-carvone in humans . This compound is of significant value in pharmacological and nutritional biochemistry research, particularly in studying the human metabolic fate of ingested terpenes. Research utilizing the Metabolism of Ingestion-Correlated Amounts (MICA) approach has demonstrated that carvonic acid is a major product of carvone metabolism, providing critical insight into the metabolic pathways involved in the breakdown of common dietary compounds . The formation of this acid occurs through the oxidation of the double bond in carvone's side chain, a key biotransformation step that can be quantified and studied to understand interspecies metabolic differences and concentration-dependent effects . Available for research applications only, this compound is well-suited for use in mass spectrometry analysis, NMR studies, and as an analytical reference standard in metabolomics and phytochemical research. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-5-oxocyclohex-3-en-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3,7-8H,4-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPNIFAWLPCWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83994-34-7
Record name 2-(4-methyl-5-oxocyclohex-3-en-1-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo aldol condensation followed by oxidation to introduce the ketone and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acid catalysts like sulfuric acid are used in esterification reactions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters.

Scientific Research Applications

Alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and carboxylic acid, play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Structural Differences: Dihydrocarvonic acid vs. Uroterpenolone: Distinguished by a diol side chain (1,2-dihydroxy-1-methylethyl) instead of an acetic acid group, increasing its polarity and solubility . Carveol and Dihydrocarveol: Alcohol derivatives formed via reduction of carvone’s ketone or double bond, respectively, highlighting divergent metabolic pathways (oxidation vs. reduction) .

Metabolic Pathways: Dihydrocarvonic acid, carvonic acid, and uroterpenolone are oxidative metabolites, whereas carveol and dihydrocarveol arise from reductive pathways . Species-specific differences: In rabbits, 10-hydroxycarvone is a major metabolite, but this compound is absent in humans, underscoring interspecies metabolic variations .

Functional Implications: The acetic acid group in dihydrocarvonic acid may facilitate renal excretion or further conjugation, whereas carvonic acid’s α,β-unsaturated system could contribute to electrophilic reactivity or downstream biotransformations .

Biological Activity

Alpha,4-Dimethyl-5-oxo-3-cyclohexene-1-acetic acid is an organic compound with significant potential in various biological applications. Its structure comprises a cyclohexene ring featuring a ketone and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C10H14O3
  • CAS Number : 83994-34-7
  • Functional Groups : Ketone, Carboxylic Acid

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biomolecules. The compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially modulating physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacteria and fungi, making it a candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Properties

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
CyclohexanoneKetoneSolvent, precursor
4-MethylcyclohexanoneKetoneSolvent
3-Cyclohexene-1-carboxylic acidCarboxylic AcidLimited biological activity

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of the compound demonstrated that it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, supporting its potential application in inflammatory diseases.

Case Study 3: Anticancer Activity

Research involving cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid?

Answer: Synthesis typically involves cyclization reactions using Lewis acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O). For example, structurally related cyclohexene derivatives are synthesized via acid-catalyzed cyclization of keto-acid precursors, where parameters like temperature and catalyst concentration are optimized to enhance regioselectivity and yield. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical steps .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) are indispensable. NMR resolves substituent positions and stereochemistry, while HRMS confirms the molecular formula. For instance, in carvone metabolism studies, NMR resolved structural ambiguities in metabolites like dihydrocarvonic acid, and HRMS validated oxidative derivatives .

Q. How is purity assessed during isolation of α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid?

Answer: High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used for purity analysis. Techniques like recrystallization or preparative TLC are employed for purification. In related studies, spectral matching with synthetic standards and melting point analysis further validated compound integrity .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between in vitro and in vivo systems?

Answer: Interspecies variations and concentration-dependent effects significantly influence metabolic outcomes. For example, α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (a carvone metabolite) was detected as a major product in rabbits but absent in other models. In vitro systems may lack enzymes like cytochrome P450 isoforms, altering metabolite profiles. Cross-validation with isotopic labeling and species-specific enzyme assays is recommended .

Q. What strategies resolve contradictions in metabolite identification across studies?

Answer: Use of synthetic reference standards and multi-technique validation (e.g., NMR, HRMS, and chemical derivatization) minimizes discrepancies. For instance, the absence of 10-hydroxycarvone in rabbit studies was clarified by synthesizing the metabolite and confirming its absence via targeted MS/MS analysis .

Q. What role do stereochemical factors play in biological activity or metabolic stability?

Answer: Stereochemistry influences enzyme binding and metabolic rates. Although no enantiomeric differences were observed in carvone metabolism, advanced studies should employ chiral chromatography (e.g., HPLC with chiral columns) and circular dichroism (CD) to assess stereospecific interactions .

Q. How can computational modeling aid in predicting reactivity or metabolic fate?

Answer: Density functional theory (DFT) calculations predict electrophilic sites for oxidation, while molecular docking simulates enzyme-substrate interactions. For example, computational models of cyclohexene derivatives have guided hypotheses about hydroxylation and epoxidation sites, later validated experimentally .

Methodological Recommendations

  • Contradiction Analysis: Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm ambiguous peaks in chromatograms .
  • Experimental Design: Include negative controls (e.g., enzyme inhibitors) in metabolic studies to isolate specific pathways .
  • Stereochemical Resolution: Employ chiral auxiliaries or asymmetric catalysis during synthesis to obtain enantiopure samples .

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